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Compound of Interest

Compound Name: 4-Isopropoxybenzoic acid

Cat. No.: B1664614 Get Quote

In the field of drug development and materials science, the synthesis and characterization of

novel organic compounds are of paramount importance. 4-Isopropoxybenzoic acid, a

derivative of benzoic acid, finds applications as an intermediate in the synthesis of

pharmaceuticals and liquid crystals.[1][2] A thorough understanding of its spectroscopic

properties, in comparison to its precursors, 4-hydroxybenzoic acid and isopropyl bromide, is

crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a

detailed spectroscopic comparison based on Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and

protocols.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 4-isopropoxybenzoic acid and

its precursors, 4-hydroxybenzoic acid and isopropyl bromide. This data is essential for

distinguishing the product from the starting materials.
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Compound Spectroscopic Technique Key Data

4-Isopropoxybenzoic Acid 1H NMR

Signals corresponding to the

isopropyl group (a septet and a

doublet) and aromatic protons

are present.[3][4]

13C NMR

Resonances for the isopropyl

carbons, aromatic carbons,

and the carboxylic acid carbon

are observed.[5]

IR (KBr Wafer)

Characteristic peaks for the

carboxylic acid O-H stretch,

C=O stretch, and C-O ether

stretch are visible.[3]

Mass Spectrometry (GC-MS)
Molecular ion peak at m/z =

180.[3]

4-Hydroxybenzoic Acid 1H NMR

Signals for the hydroxyl proton

and aromatic protons are

observed.[6][7]

IR (KBr)

Shows a broad O-H stretch for

the phenolic hydroxyl group, a

carboxylic acid O-H stretch,

and a C=O stretch at

approximately 1663 cm-1.[8]

Mass Spectrometry (EI)
Molecular ion peak at m/z =

138.[8][9]

Isopropyl Bromide 1H NMR

A characteristic septet for the

C-H proton and a doublet for

the six methyl protons are

observed.[10][11]

13C NMR Two distinct signals are

present, one for the methyl

carbons (around 28.6 ppm)
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and one for the carbon bonded

to bromine (around 45.2 ppm).

[12]

IR (Liquid Film)

Prominent peaks for C-H

stretching (2975-2845 cm-1)

and a C-Br stretching vibration

around 550 cm-1 are key

features.[13]

Mass Spectrometry
Molecular weight is 122.99

g/mol .[14]

Synthetic Pathway
The synthesis of 4-isopropoxybenzoic acid from 4-hydroxybenzoic acid and isopropyl

bromide is a classic example of a Williamson ether synthesis. The reaction proceeds via the

deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide,

which then acts as a nucleophile to attack the electrophilic carbon of isopropyl bromide,

displacing the bromide ion.
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Synthetic route to 4-isopropoxybenzoic acid.
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The following are generalized protocols for the spectroscopic analysis of the compounds

discussed. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

1H NMR: Acquire the spectrum using a standard proton NMR pulse sequence. The spectral

width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

13C NMR: Acquire the spectrum using a standard carbon-13 NMR pulse sequence with

proton decoupling. A larger number of scans may be required due to the lower natural

abundance of 13C.

Infrared (IR) Spectroscopy
KBr Pellet Method (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Liquid Film Method (for liquids): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to form a thin film.

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the

spectrum over the desired wavenumber range (typically 4000-400 cm-1).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds:

Sample Preparation: Dissolve the sample in a suitable volatile solvent.

Injection: Inject a small volume of the solution into the GC inlet. The sample is vaporized

and separated on a capillary column.

Ionization: As the components elute from the column, they enter the mass spectrometer

and are ionized, typically by electron ionization (EI).
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Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and

detected.

Direct Infusion for Less Volatile Compounds:

Sample Preparation: Dissolve the sample in a suitable solvent.

Infusion: The solution is directly introduced into the mass spectrometer's ion source (e.g.,

electrospray ionization - ESI).

Analysis: The generated ions are analyzed and detected.

By following these protocols, researchers can obtain high-quality spectroscopic data to confirm

the identity and purity of 4-isopropoxybenzoic acid and its precursors. This comparative

approach is fundamental to ensuring the successful synthesis and characterization of this and

other valuable chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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